Ethyl cyanoformate

説明

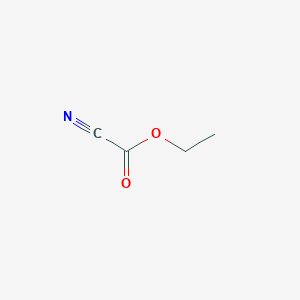

Structure

3D Structure

特性

IUPAC Name |

ethyl cyanoformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c1-2-7-4(6)3-5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMGXWFHBSCQFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060771 | |

| Record name | Carbonocyanidic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Ethyl cyanoformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

623-49-4 | |

| Record name | Ethyl cyanoformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cyanoformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl cyanoformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonocyanidic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonocyanidic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl cyanoformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CYANOFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I56GWI2QQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of ethyl cyanoformate?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical, chemical, and reactive properties of ethyl cyanoformate. The information is curated for professionals in research, scientific, and drug development fields, offering a centralized resource for key data and methodologies.

Core Physical and Chemical Properties

This compound (CAS No: 623-49-4) is a colorless to pale yellow liquid with a pungent odor.[1][2] It is a versatile reagent in organic synthesis, primarily utilized for the introduction of cyano and ethoxycarbonyl groups.[3]

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₄H₅NO₂ | [4] |

| Molecular Weight | 99.09 g/mol | [4] |

| Appearance | Clear, colorless liquid | [1][4] |

| Density | 1.003 g/mL at 25 °C | [5] |

| Boiling Point | 115-116 °C | [5] |

| Flash Point | 24 °C (75.2 °F) - closed cup | [6] |

| Refractive Index (n20/D) | 1.381 | [5] |

| Solubility | Miscible with chloroform (B151607) and methanol. Limited solubility in water. | [7] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Key Features | References |

| ¹H NMR (300 MHz, CDCl₃) | δ 4.41 (q, J=7.2 Hz, 2H), 1.39 (t, J=7.2 Hz, 3H) | [8] |

| ¹³C NMR | Data not explicitly found in a consolidated source, but expected peaks would correspond to the ethyl and cyanoformate groups. | |

| Infrared (IR) Spectroscopy | Characteristic peaks around 2250 cm⁻¹ (C≡N stretch) and 1750-1760 cm⁻¹ (C=O stretch). | [9][10] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 99. Major fragments observed at m/z 54, 29, and 28. | [4][11] |

Chemical Reactivity and Applications

This compound is a reactive compound primarily used in organic synthesis.[6] Its reactivity is centered around the electrophilic carbonyl carbon and the cyano group.

Key Reactions:

-

Cyanation Agent: It serves as a source of the cyanide ion for the cyanation of various substrates, including activated olefins and carbonyl compounds.[12]

-

Nucleophilic Attack: The carbonyl group is susceptible to nucleophilic attack.[13]

-

Cycloaddition Reactions: It can act as a dipolarophile in [3+2] cycloaddition reactions with cycloimmonium salts to synthesize imidazo[1,2-a]pyridines.[3] Depending on the substrate, it can also act as a cyano or ethoxycarbonyl donor.

-

Reaction with Amines: Acid-catalyzed reactions with aromatic amines can yield N-substituted amidinoformic acids or ethyl 4-quinazolone-2-carboxylates.

The versatility of this compound makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of ethyl chloroformate with a cyanide source. The following is a generalized protocol based on patented procedures.

Materials:

-

Ethyl chloroformate

-

Trimethylsilyl (B98337) nitrile (or other suitable cyanide source like methyltricyanosilane)

-

Catalyst: 1,4-diazabicyclo[2.2.2]octane (DABCO)

-

Dry, inert reaction vessel

-

Nitrogen atmosphere apparatus

-

Distillation apparatus

Procedure:

-

Under a dry nitrogen atmosphere, add ethyl chloroformate and a catalytic amount of 1,4-diazabicyclo[2.2.2]octane to a dry reaction vessel.[9]

-

Cool the stirred mixture to approximately 20°C using a water bath.[9]

-

Add trimethylsilyl nitrile dropwise over approximately 1 hour, maintaining the temperature between 20-30°C.[9]

-

Allow the reaction to proceed to completion (typically 2-3 hours).[14]

-

Isolate the crude this compound by removing the trimethylsilyl chloride by-product via distillation under reduced pressure.[9]

-

Purify the this compound by fractional distillation under reduced pressure.[10][15]

Purification

The primary method for purifying this compound is distillation under reduced pressure to prevent decomposition.[10][15]

Analysis by GC-MS

While a specific, detailed protocol for the analysis of this compound was not found, a general gas chromatography-mass spectrometry (GC-MS) method can be adapted for purity assessment and identification.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

A non-polar capillary column (e.g., DB-5MS or equivalent) is suitable for separation.[16]

General Parameters (to be optimized):

-

Injector Temperature: 260°C[16]

-

Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold.[16]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[16]

-

MS Detector: Scan a mass range appropriate for the expected compound and fragments (e.g., m/z 30-200).

Visualized Workflow and Reaction Pathway

Synthesis and Purification Workflow

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

General Reactivity Pathway

Caption: A diagram showing the primary modes of chemical reactivity for this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[1] It is toxic if swallowed, in contact with skin, or if inhaled.[17] It may cause irritation to the eyes, skin, and respiratory tract.[1] The compound is also moisture-sensitive and may decompose upon exposure to moist air or water.[1]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][2]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][17]

-

Ground and bond containers when transferring material to prevent static discharge.[1]

In case of exposure, immediate medical attention is advised. For spills, use a non-combustible absorbent material and dispose of it as hazardous waste.[17]

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C4H5NO2 | CID 69336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 氰基甲酸乙酯 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 623-49-4 | FE23042 | Biosynth [biosynth.com]

- 7. This compound(623-49-4) IR Spectrum [chemicalbook.com]

- 8. This compound(623-49-4) 1H NMR spectrum [chemicalbook.com]

- 9. CA2243691A1 - Process for producing cyanoformate esters - Google Patents [patents.google.com]

- 10. US5852207A - Process for producing cyanoformate esters - Google Patents [patents.google.com]

- 11. Carbonocyanidic acid, ethyl ester [webbook.nist.gov]

- 12. Asymmetric Cyanation of Activated Olefins with this compound Catalyzed by Ti(IV)-Catalyst: A Theoretical Study | MDPI [mdpi.com]

- 13. Nucleophilic attack on cyanoformate induced by co-ordination to ruthenium ammines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. EP0893436B1 - Process for producing cyanoformate esters - Google Patents [patents.google.com]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. fishersci.com [fishersci.com]

Ethyl cyanoformate synthesis from ethyl chloroformate and potassium cyanide.

This document provides an in-depth technical overview for researchers, scientists, and professionals in drug development on the synthesis of ethyl cyanoformate from ethyl chloroformate and potassium cyanide. This compound is a valuable reagent in organic synthesis, utilized for introducing cyano and ethoxycarbonyl functionalities into molecules and serving as an intermediate in the manufacturing of pharmaceuticals and agrochemicals.[1][2]

Reaction Overview and Mechanism

The synthesis of this compound from ethyl chloroformate and potassium cyanide is a nucleophilic substitution reaction.[3][4] The cyanide ion (CN⁻) from potassium cyanide acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. This results in the displacement of the chloride ion and the formation of this compound.

Overall Reaction:

(Ethyl Chloroformate + Potassium Cyanide → this compound + Potassium Chloride)

The reaction mechanism is typically a bimolecular nucleophilic substitution (SN2). The cyanide nucleophile attacks the partially positive carbonyl carbon, leading to the simultaneous expulsion of the chloride leaving group.[4]

Figure 1: SN2 Reaction Mechanism.

Experimental Protocols and Conditions

While various methods exist for the synthesis of cyanoformates, the reaction involving an alkyl haloformate and a cyanide salt is a foundational approach.[5][6] For enhanced yield and reaction rate, particularly with less reactive substrates, the use of a phase-transfer catalyst is often employed.[1][5][6] The reaction is typically performed under anhydrous conditions in a suitable organic solvent.

General Experimental Protocol:

A common procedure involves heating the halogenoalkane under reflux with a solution of sodium or potassium cyanide in ethanol (B145695).[3][7] The absence of water is crucial to prevent the formation of alcohol as a byproduct.[3][7][8]

-

Preparation : A solution of potassium cyanide is prepared in anhydrous ethanol in a reaction vessel equipped with a reflux condenser.[3]

-

Reaction : Ethyl chloroformate is added to the ethanolic potassium cyanide solution.

-

Reflux : The mixture is heated under reflux to facilitate the substitution reaction.[3][7] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up : After the reaction is complete, the mixture is cooled to room temperature. The solid precipitate (potassium chloride) is removed by filtration.

-

Purification : The filtrate, containing the crude this compound, is subjected to distillation under reduced pressure to isolate the pure product.[1] This method is necessary to prevent the decomposition of the thermally sensitive product.[1]

Phase-Transfer Catalysis Variation:

To improve yields, the reaction can be carried out in a two-phase system (e.g., methylene (B1212753) chloride and water) using a phase-transfer catalyst like a crown ether (e.g., 18-crown-6) or a quaternary ammonium (B1175870) salt.[5][6] The catalyst facilitates the transfer of the cyanide ion from the aqueous phase to the organic phase where the reaction with ethyl chloroformate occurs. Childs and Weber (1976) reported obtaining isobutyl cyanoformate in 94% yield via the reaction of isobutyl chloroformate with potassium cyanide in methylene chloride in the presence of 18-crown-6.[5][6][9]

Quantitative Data

The following table summarizes typical reaction conditions and reported yields for the synthesis of cyanoformates. Note that specific yields for the direct reaction of ethyl chloroformate with potassium cyanide are not extensively detailed in the provided search results, so data from analogous reactions are included for context.

| Reactants | Catalyst/Solvent | Temperature | Yield | Reference |

| Isobutyl chloroformate, KCN | 18-crown-6 / Methylene Chloride | Reflux | 94% | [5][6][9] |

| Ethyl chloroformate, Trimethylsilyl nitrile | Pyridine | Reflux | ~70% | [5][6][9] |

| Ethyl chloroformate, Trimethylsilyl nitrile | 1,4-diazabicyclo[2.2.2]octane | 20-30°C | High | [5][6] |

| Ethyl chloroformate, HCN, Triethylamine | Inert Solvent | Not specified | ~82% | [5][6][9] |

Synthesis Workflow

The logical flow of the synthesis process, from reactant preparation to final product purification, is illustrated below.

Figure 2: General Experimental Workflow.

Safety Precautions

This synthesis involves highly hazardous materials that require strict safety protocols. A thorough risk assessment must be conducted before beginning any experimental work.[10]

Ethyl Chloroformate:

-

Hazards : It is a corrosive, flammable, and toxic substance.[11] Exposure can cause severe skin and eye burns. Inhalation may be fatal.

-

Handling : Work in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[11][12] Emergency eyewash stations and safety showers must be readily accessible.[11]

Potassium Cyanide:

-

Hazards : Potassium cyanide is extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[13][14] Contact with acids or moisture will release highly toxic and flammable hydrogen cyanide (HCN) gas.[13][15]

-

Handling : All manipulations must be performed in a certified chemical fume hood.[12] Never work alone when handling cyanides.[14] Use double nitrile gloves for hand protection.[12] Keep away from acids, water, and oxidizing agents.[12]

-

Emergency : A cyanide antidote kit (containing amyl nitrite) should be available, and personnel must be trained in its use.[13] In case of exposure, immediate medical attention is critical.[13][14]

Waste Disposal:

-

All waste materials, including contaminated labware, must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[14]

Purification and Characterization

The final product, this compound, is typically purified by distillation under reduced pressure.[1] This technique is essential to prevent thermal decomposition at its atmospheric boiling point (114°C).[1][16]

-

Physical Properties : this compound is a colorless liquid with a pungent odor.[1]

-

Purification Method : Dissolve the crude product in a solvent like diethyl ether, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and then perform fractional distillation under vacuum.[2]

-

Characterization : The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques, such as Infrared (IR) spectroscopy (notable peaks around 1750 cm⁻¹ for C=O and 2200 cm⁻¹ for C≡N) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 623-49-4 [m.chemicalbook.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis [docbrown.info]

- 5. CA2243691A1 - Process for producing cyanoformate esters - Google Patents [patents.google.com]

- 6. EP0893436B1 - Process for producing cyanoformate esters - Google Patents [patents.google.com]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. m.youtube.com [m.youtube.com]

- 9. US5852207A - Process for producing cyanoformate esters - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. nj.gov [nj.gov]

- 12. purdue.edu [purdue.edu]

- 13. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 14. ehs.yale.edu [ehs.yale.edu]

- 15. Potassium Cyanide: Systemic Agent | NIOSH | CDC [cdc.gov]

- 16. This compound | 623-49-4 | FE23042 | Biosynth [biosynth.com]

The Core Mechanism of Ethyl Cyanoformate Formation via Phase-Transfer Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data associated with the synthesis of ethyl cyanoformate using phase-transfer catalysis (PTC). This method offers a robust and efficient alternative to traditional synthetic routes, minimizing the need for harsh conditions and expensive, toxic solvents.

Introduction to Phase-Transfer Catalysis in this compound Synthesis

The synthesis of this compound, a valuable intermediate in the pharmaceutical and agrochemical industries, is often achieved through the nucleophilic substitution of ethyl chloroformate with a cyanide salt. However, the mutual insolubility of the inorganic cyanide salt (typically dissolved in an aqueous phase) and the organic ethyl chloroformate presents a significant challenge. Phase-transfer catalysis addresses this by employing a catalyst, typically a quaternary ammonium (B1175870) salt, to transport the cyanide anion from the aqueous or solid phase into the organic phase where the reaction can proceed.

The overall reaction is as follows:

EtO(CO)Cl (organic phase) + NaCN (aqueous/solid phase) --(PTC)--> EtO(CO)CN + NaCl

The Reaction Mechanism: Starks' Extraction Mechanism

The predominant mechanism in liquid-liquid phase-transfer catalysis for this reaction is Starks' extraction mechanism. This mechanism involves the phase-transfer catalyst (Q⁺X⁻, where Q⁺ is a quaternary ammonium cation and X⁻ is an anion like chloride) facilitating the transfer of the cyanide anion (CN⁻) into the organic phase.

The catalytic cycle can be broken down into the following key steps:

-

Anion Exchange: At the interface of the aqueous and organic phases, the phase-transfer catalyst exchanges its original anion (X⁻) for a cyanide anion (CN⁻) from the aqueous phase, forming a lipophilic ion pair (Q⁺CN⁻).

-

Migration to Organic Phase: The newly formed quaternary ammonium cyanide (Q⁺CN⁻) is soluble in the organic phase and migrates away from the interface.

-

Nucleophilic Substitution: In the organic phase, the "naked" and highly reactive cyanide anion attacks the electrophilic carbonyl carbon of ethyl chloroformate, leading to the formation of this compound and the displacement of the chloride ion (Cl⁻).

-

Catalyst Regeneration: The phase-transfer catalyst, now paired with the chloride anion (Q⁺Cl⁻), migrates back to the interface.

-

Cycle Repetition: At the interface, the catalyst can exchange the chloride ion for another cyanide ion from the aqueous phase, thus continuing the catalytic cycle.

This continuous process allows for a sustained reaction rate by ensuring a constant supply of the nucleophile in the organic phase where the substrate resides.

Quantitative Data Summary

The efficiency of this compound synthesis via PTC is influenced by various factors including the choice of catalyst, solvent, temperature, and the nature of the cyanide salt. The following tables summarize quantitative data from various sources.

| Catalyst | Cyanide Salt | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Aliquat 336 | Sodium Cyanide | Methylene (B1212753) Chloride | -25 to -17 | 0.5 | 94.9 | |

| 18-crown-6 | Potassium Cyanide | Methylene Chloride | Reflux | Not Specified | 94 | [1] |

| Benzyltriethylammonium chloride | Sodium Cyanide | Dichloromethane | ~45 | 3 | Not specified for this compound, but general for isocyanide synthesis | [2] |

Table 1: Comparison of Different Phase-Transfer Catalysts and Conditions for Cyanoformate Synthesis.

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Ethyl Chloroformate | Trimethylsilyl (B98337) nitrile | 1,4-diazabicyclo[2.2.2]octane | 20-30 | 2-3 | >90 | [1][3] |

| Phenyl Chloroformate | Trimethylsilyl nitrile | 1,4-diazabicyclo[2.2.2]octane | 20-30 | 12 | 92 | [1][2] |

Table 2: Synthesis of Cyanoformates using an Amine Catalyst (Anhydrous Conditions).

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of alkyl cyanoformates using phase-transfer catalysis.

Protocol 1: Liquid-Liquid PTC Synthesis of 2-Ethylhexyl Cyanoformate[1]

Materials:

-

2-Ethylhexyl chloroformate (2.0 moles)

-

Sodium cyanide (2.45 moles)

-

Aliquat 336 (tricaprylylmethylammonium chloride) (0.01 moles)

-

Methylene chloride (600 ml)

-

Water (250 ml)

-

Carbon tetrachloride (200 ml)

Procedure:

-

Charge a 2 L 3-neck round-bottom flask with 600 ml of methylene chloride and 4 grams (0.01 moles) of Aliquat 336.

-

Cool the mixture to approximately -60°C using a dry ice/acetone bath.

-

Prepare an aqueous solution of 120 grams (2.45 moles) of sodium cyanide in 250 ml of water and add it dropwise to the reaction mixture to form a slurry.

-

Add 385.38 grams (2.0 moles) of 2-ethylhexyl chloroformate to the mixture while maintaining the temperature below approximately -40°C.

-

Remove the external cooling and allow the mixture to warm slowly. After 19 minutes, the temperature should reach -25°C.

-

Replace the external cooling. After an additional 9 minutes, the temperature will be around -17°C.

-

Quench the reaction by adding 100 ml of water, 200 ml of carbon tetrachloride, and 100 ml of ice.

-

Allow the layers to separate. Separate the organic phase.

-

Extract the aqueous phase twice with methylene chloride.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Distill the residue under vacuum to obtain 2-ethylhexyl cyanoformate (yield: 94.9%).

Protocol 2: Anhydrous Synthesis of this compound using an Amine Catalyst[2][4]

Materials:

-

Ethyl chloroformate (0.51 mol)

-

1,4-diazabicyclo[2.2.2]octane (DABCO) (0.9 mmol)

-

Trimethylsilyl nitrile (0.51 mol)

Procedure:

-

To a dry reaction vessel under a dry nitrogen atmosphere, add 55 grams (0.51 mol) of ethyl chloroformate and 0.10 g (0.9 mmol) of DABCO.

-

Stir the mixture and cool to approximately 20°C using a water bath.

-

Add 51 g (0.51 mol) of trimethylsilyl nitrile dropwise over about 1 hour.

-

Maintain the reaction mixture between 20-30°C for approximately 2-3 hours until the reaction is complete.

-

Remove the trimethylsilyl chloride by-product by distillation under reduced pressure.

-

Isolate the this compound product by distillation (yield: >90%).

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathway and a general experimental workflow for the phase-transfer catalyzed synthesis of this compound.

References

Spectroscopic Profile of Ethyl Cyanoformate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for ethyl cyanoformate (C₄H₅NO₂), a key reagent in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound characterization and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the ethyl group protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~4.41 | Quartet (q) | 2H | 7.2 | Methylene (-O-CH₂ -CH₃) |

| ~1.39 | Triplet (t) | 3H | 7.2 | Methyl (-O-CH₂-CH₃ ) |

Data sourced from a 300 MHz spectrum in CDCl₃.[1]

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound displays four signals, corresponding to the four unique carbon environments in the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~160-170 | Ester Carbonyl (C =O) |

| ~110-120 | Nitrile (C ≡N) |

| ~60-70 | Methylene (-O-CH₂ -CH₃) |

| ~10-20 | Methyl (-O-CH₂-CH₃ ) |

Note: The chemical shift values are predicted based on typical ranges for the respective functional groups.[2][3][4]

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is distinguished by strong absorptions corresponding to the nitrile and ester carbonyl groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2240-2260 | Medium | C≡N stretch (Nitrile) |

| ~1730-1750 | Strong | C=O stretch (Ester) |

| ~1000-1300 | Strong | C-O stretch |

| ~2850-3000 | Strong | C-H stretch (Alkane) |

Data represents typical absorption frequencies for the functional groups.[5]

Experimental Protocols

The following sections outline generalized yet detailed methodologies for acquiring NMR and IR spectra of liquid samples like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Approximately 5-25 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean, dry NMR tube.[6] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Spectrometer Setup : The NMR tube is placed in the spectrometer's magnet. The instrument is then "locked" onto the deuterium (B1214612) signal of the solvent. The magnetic field is "shimmed" to achieve homogeneity, which is critical for obtaining sharp, well-resolved peaks.[6]

-

Data Acquisition : Standard acquisition parameters are set, including the number of scans (typically 8-16 for a standard ¹H spectrum), pulse width, and acquisition time.[6] For ¹³C NMR, a greater number of scans is usually required due to the low natural abundance of the ¹³C isotope.[3]

-

Data Processing : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased to ensure all peaks are in the positive absorptive mode. The chemical shift axis is calibrated using the internal standard (TMS) or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃). Finally, the peaks are integrated to determine the relative ratios of protons.[6]

IR Spectroscopy Protocol

For a liquid sample such as this compound, the spectrum can be obtained directly without extensive sample preparation.

-

Neat Sample (Capillary Cell) : A small drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr). The plates are pressed together to form a thin capillary film. The assembly is then placed in the spectrometer's sample holder for analysis.

-

Attenuated Total Reflectance (ATR) : A drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[7] An anvil is pressed against the sample to ensure good contact with the crystal. This technique is rapid and requires minimal sample.

-

Data Acquisition : A background spectrum (of air or the clean ATR crystal) is recorded first. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background from the sample spectrum to produce the final transmittance or absorbance spectrum.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound(623-49-4) 13C NMR [m.chemicalbook.com]

- 2. compoundchem.com [compoundchem.com]

- 3. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. eng.uc.edu [eng.uc.edu]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C4H5NO2 | CID 69336 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Ethyl Cyanoformate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl cyanoformate (CAS 623-49-4) is a reactive and versatile reagent utilized in a variety of organic syntheses, including the preparation of pharmaceuticals and agrochemicals. A thorough understanding of its solubility in common organic solvents is crucial for reaction design, optimization, purification, and formulation. This technical guide provides a summary of the currently available qualitative solubility data for this compound. Due to a lack of publicly available quantitative data, this document also presents a detailed, generalized experimental protocol for the determination of this compound's solubility using the shake-flask method coupled with gas chromatography analysis.

Introduction

This compound, with the chemical formula C₄H₅NO₂, is a colorless to pale yellow liquid. Its chemical structure, featuring both an ester and a cyano group, makes it a valuable building block in organic chemistry. The solubility of a reagent is a critical physical property that influences reaction kinetics, mass transfer, and the ease of product isolation. This guide aims to be a comprehensive resource on the solubility of this compound for professionals in research and development.

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solubility Description |

| Ether | Soluble[1] |

| Alcohol | Soluble[1] |

| Chloroform | Miscible[2][3][4][5][6] |

| Methanol (B129727) | Miscible[2][3][4][5][6] |

Note: "Miscible" implies that the substances are soluble in each other in all proportions.

Experimental Protocol for Quantitative Solubility Determination

The following section outlines a robust and detailed methodology for the quantitative determination of this compound's solubility in a given organic solvent. This protocol is based on the widely accepted shake-flask equilibrium method.

Principle

An excess amount of this compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then carefully filtered to remove any undissolved solute. The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique, such as Gas Chromatography with a Flame Ionization Detector (GC-FID).

Apparatus and Reagents

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled orbital shaker or water bath

-

Glass vials with screw caps (B75204) and PTFE septa

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph equipped with a Flame Ionization Detector (GC-FID)

-

This compound (of known purity)

-

Organic solvents (analytical grade)

-

Internal standard (e.g., undecane, dodecane (B42187) - should be chosen based on retention time and lack of reactivity)

Experimental Workflow

The logical flow of the experimental procedure for determining the solubility of this compound is illustrated in the diagram below.

Caption: Workflow for the determination of this compound solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the desired organic solvent. The presence of undissolved this compound is essential to ensure a saturated solution at equilibrium.

-

Seal the vial securely with a screw cap fitted with a PTFE septum to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended, but the optimal time should be determined empirically.

-

-

Sample Withdrawal and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the GC-FID.

-

Add a known concentration of a suitable internal standard to the diluted sample.

-

-

Analytical Method: Gas Chromatography (GC-FID)

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A suitable capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Temperatures:

-

Injector: 250 °C

-

Detector: 280 °C

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C and hold for 5 minutes. (This is a suggested starting point and should be optimized).

-

-

Injection Volume: 1 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest, each containing the same concentration of the internal standard as the samples.

-

Analyze the standards by GC-FID to generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

Analyze the prepared samples and use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

-

Conclusion

While quantitative solubility data for this compound in common organic solvents is not widely documented, its qualitative solubility in ethers, alcohols, chloroform, and methanol is established. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable methodology for researchers to determine these values in their own laboratories. The use of the shake-flask method combined with GC-FID analysis is a standard and robust approach for generating accurate and reproducible solubility data, which is essential for the effective use of this compound in research and development.

References

Thermal Stability and Decomposition of Ethyl Cyanoformate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of ethyl cyanoformate and its decomposition products. The information is intended to assist researchers and professionals in the safe handling, storage, and use of this compound in various applications, including drug development and organic synthesis.

Executive Summary

This compound is a reactive organic compound used in a variety of chemical syntheses.[1] While stable under normal conditions, it is sensitive to moisture and heat.[2][3] Thermal decomposition of this compound has been studied between 310 and 405 °C, revealing a complex process involving parallel reactions.[4] The primary decomposition products include carbon dioxide (CO2), ethylene (B1197577) (C2H4), hydrogen cyanide (HCN), and ethyl cyanide (EtCN).[4] Additionally, under certain conditions, hazardous decomposition products such as nitrogen oxides (NOx) and carbon monoxide (CO) can be formed.[2][5] This guide summarizes the available quantitative data, details the experimental protocols for thermal analysis, and provides a visual representation of the decomposition pathways.

Thermal Stability and Decomposition Products

The thermal decomposition of this compound proceeds through two primary parallel pathways at elevated temperatures (310-405 °C) and subambient pressures.[4]

Decomposition Pathways

The two main reactions are:

-

Heterogeneous Internal Substitution: This reaction results in the formation of ethyl cyanide (EtCN) and carbon dioxide (CO2).[4]

-

Homogeneous Molecular Elimination: This pathway leads to the production of ethylene (C2H4) and hydrogen cyanide (HCN).[4]

The temperature dependence for the homogeneous elimination reaction is described by the following equation: ke/s–1= 10^11·44 ± 0·25 exp –42,600 ± 610/RT (in the range of 340–405 °C)[4]

Safety data sheets also indicate that hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide.[2][5] It is noted that this compound is sensitive to moisture.[2][3]

Summary of Decomposition Products

The following table summarizes the identified decomposition products of this compound under various conditions.

| Decomposition Product | Chemical Formula | Condition of Formation | Reference |

| Carbon Dioxide | CO2 | Thermal decomposition (310-405 °C) | [4] |

| Ethylene | C2H4 | Thermal decomposition (310-405 °C) | [4] |

| Hydrogen Cyanide | HCN | Thermal decomposition (310-405 °C) | [4] |

| Ethyl Cyanide | EtCN | Thermal decomposition (310-405 °C) | [4] |

| Nitrogen Oxides | NOx | Hazardous decomposition | [2][5] |

| Carbon Monoxide | CO | Hazardous decomposition | [2][5] |

Experimental Protocols for Thermal Analysis

The study of the thermal stability and decomposition of this compound involves several key analytical techniques. Detailed experimental protocols are outlined below.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is used to measure changes in the mass of a sample as a function of temperature or time. This technique is crucial for determining the onset of decomposition and the temperature ranges over which decomposition occurs.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is used to determine the onset temperature of decomposition and the percentage of mass loss in different temperature regions.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to detect thermal events such as melting, crystallization, and decomposition.[6][7]

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum pan. An empty, hermetically sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: Heat the sample and reference pans from a sub-ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The DSC thermogram shows exothermic or endothermic peaks corresponding to thermal events. The peak onset temperature and the integrated peak area provide information about the decomposition temperature and the enthalpy of decomposition, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS) for Decomposition Product Identification

GC-MS is a powerful technique for separating and identifying the volatile products of thermal decomposition.

Methodology:

-

Pyrolysis Setup: Couple a pyrolysis unit to the GC-MS system. Place a small amount of this compound in a pyrolysis tube.

-

Pyrolysis: Rapidly heat the sample to the desired decomposition temperature (e.g., 350 °C) under an inert atmosphere.

-

GC Separation: The volatile decomposition products are swept from the pyrolyzer into the GC column by a carrier gas (e.g., helium). The GC oven is programmed with a temperature gradient to separate the individual components based on their boiling points and interactions with the stationary phase.

-

MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint for each compound, allowing for its identification by comparison with a mass spectral library.

Visualizations

Thermal Decomposition Pathways of this compound

The following diagram illustrates the two primary parallel pathways for the thermal decomposition of this compound.

References

- 1. This compound | 623-49-4 | FE23042 | Biosynth [biosynth.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound CAS#: 623-49-4 [m.chemicalbook.com]

- 4. Thermal decomposition of this compound: kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Ethyl Cyanoformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyanoformate (EtO₂CCN) is a versatile reagent in organic synthesis, valued for its dual functionality as both an electrophilic carbonyl compound and a source of cyanide. Its unique reactivity has led to its application in the synthesis of a wide array of heterocyclic compounds, modified amino acids, and other valuable intermediates for the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of the historical context of its discovery and key methods for its first synthesis, complete with detailed experimental protocols, quantitative data, and a visualization of the synthetic pathway.

While the exact first synthesis of this compound is not definitively documented in readily available literature, a significant early report was published in 1973 by Lidy and Sundermeyer. Their method, along with a subsequent procedure developed by Childs and Weber in 1976, laid the groundwork for the preparation of this important chemical building block. This guide will focus on these two seminal syntheses.

Key Synthetic Approaches

The initial syntheses of this compound primarily revolved around the reaction of an ethyl haloformate, typically ethyl chloroformate, with a cyanide source. The choice of cyanide salt, solvent, and catalyst has evolved to improve yield, purity, and safety.

Table 1: Summary of Quantitative Data for Early Syntheses of this compound

| Method (Year) | Reactants | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Boiling Point (°C) |

| Lidy & Sundermeyer (1973) | Ethyl chloroformate, Trimethylsilyl (B98337) cyanide | Pyridine (B92270) | Not specified | Reflux | ~70 | Not specified |

| Childs & Weber (1976) | Isobutyl chloroformate, Potassium cyanide | 18-Crown-6 | Methylene (B1212753) chloride | Not specified | 94 | Not specified for ethyl ester |

Experimental Protocols

Synthesis via Trimethylsilyl Cyanide (Lidy & Sundermeyer, 1973)

This method represents one of the earliest well-documented syntheses of this compound. It utilizes the reaction of ethyl chloroformate with trimethylsilyl cyanide, a reagent that offers better solubility in organic solvents compared to inorganic cyanides.

Experimental Procedure:

-

To a solution of ethyl chloroformate in a suitable anhydrous solvent, add a stoichiometric amount of trimethylsilyl cyanide.

-

Add a catalytic amount of pyridine to the mixture.

-

The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by techniques such as gas chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product, this compound, is isolated by distillation. The trimethylsilyl chloride byproduct is removed as a more volatile fraction.

Note: Specific quantities of reactants, solvent volume, and reaction times were not detailed in the available references.

Phase-Transfer Catalyzed Synthesis (Childs & Weber, 1976)

This approach, while described for isobutyl cyanoformate, is a significant advancement employing a phase-transfer catalyst to facilitate the reaction between an inorganic cyanide salt and an alkyl chloroformate. This method generally provides high yields and avoids the use of silyl (B83357) cyanides.[1][2]

Experimental Procedure (Adapted for this compound):

-

A two-phase system is prepared with potassium cyanide dissolved in water and ethyl chloroformate in an organic solvent such as methylene chloride.

-

A catalytic amount of a phase-transfer catalyst, such as 18-crown-6, is added to the mixture.

-

The mixture is stirred vigorously at room temperature to ensure efficient transfer of the cyanide anion to the organic phase.

-

The reaction is monitored until the starting ethyl chloroformate is consumed.

-

The organic layer is separated, washed with water to remove any remaining potassium cyanide and catalyst, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The solvent is removed under reduced pressure, and the resulting this compound is purified by vacuum distillation.

Synthetic Workflow Diagram

The following diagram illustrates the general synthetic pathway for the preparation of this compound from ethyl chloroformate and a cyanide source, representing the core transformation in the early syntheses.

Caption: General reaction scheme for the synthesis of this compound.

Conclusion

The pioneering work of Lidy and Sundermeyer, and Childs and Weber, provided the fundamental methodologies for the synthesis of this compound. These early procedures, utilizing either silyl cyanides or phase-transfer catalysis, have been refined over the years to afford safer, more efficient, and scalable routes to this valuable synthetic intermediate. The continued importance of this compound in modern organic chemistry is a testament to the significance of these initial discoveries. This guide serves as a foundational resource for researchers and professionals engaged in the synthesis and application of this versatile molecule.

References

Theoretical Perspectives on the Electronic Structure of Ethyl Cyanoformate: A Technical Guide

Introduction

Ethyl cyanoformate (C₄H₅NO₂) is a versatile organic reagent utilized in a variety of chemical syntheses, including as a cyanide source in cyanation reactions and as a dipolarophile in cycloaddition reactions. A thorough understanding of its electronic structure is paramount for elucidating its reactivity, conformational preferences, and spectroscopic properties. This technical guide provides an in-depth overview of the theoretical studies conducted to characterize the electronic landscape of this compound, tailored for researchers, scientists, and professionals in drug development.

Conformational Analysis

Theoretical and spectroscopic studies have established that this compound exists predominantly as a mixture of two conformers: syn-anti and syn-gauche. The nomenclature describes the dihedral angles around the C-O and O-C bonds of the ester group. The interconversion between these conformers involves rotation around the O-C₂H₅ bond and has been a key focus of computational studies.

Electronic structure calculations at the MP2/6-311++G level of theory have been employed to investigate the relative energies of these conformers and the transition state separating them. These studies indicate that the barrier to conformer exchange is approximately 360 cm⁻¹ higher in energy than the syn-anti minimum[1][2]. This relatively low barrier suggests that at room temperature, a dynamic equilibrium exists between the conformers.

Electronic Properties and Reactivity

The electronic distribution in this compound dictates its reactivity. Density Functional Theory (DFT) calculations have been instrumental in mapping the electron density and identifying reactive sites. For instance, in the context of cyanation reactions, the carbonyl oxygen and the nitrogen of the cyano group exhibit significant negative charge, making them susceptible to electrophilic attack or coordination[3].

While specific values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound are not detailed in the surveyed literature, these values are critical for understanding its behavior in pericyclic reactions and its electronic absorption properties. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Data Presentation

The following tables are structured to present the kind of quantitative data typically generated from theoretical studies on the electronic structure of molecules like this compound.

Table 1: Calculated Electronic Properties of this compound Conformers

| Property | syn-anti Conformer | syn-gauche Conformer | Method/Basis Set |

| Relative Energy (cm⁻¹) | 0.0 | Value not cited | MP2/6-311++G |

| Energy Barrier (cm⁻¹) | \multicolumn{2}{c | }{~360[1][2]} | MP2/6-311++G |

| Dipole Moment (Debye) | Value not cited | Value not cited | Not specified |

| HOMO Energy (eV) | Value not cited | Value not cited | Not specified |

| LUMO Energy (eV) | Value not cited | Value not cited | Not specified |

| HOMO-LUMO Gap (eV) | Value not cited | Value not cited | Not specified |

Table 2: Calculated Vibrational Frequencies for the syn-anti Conformer

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) |

| C≡N stretch | Value not cited | Value not cited |

| C=O stretch | Value not cited | Value not cited |

| C-O stretch | Value not cited | Value not cited |

| CH₃ asymmetric stretch | Value not cited | Value not cited |

| CH₃ symmetric stretch | Value not cited | Value not cited |

| CH₂ asymmetric stretch | Value not cited | Value not cited |

| CH₂ symmetric stretch | Value not cited | Value not cited |

Note: Specific quantitative values for many electronic and vibrational properties of this compound were not available in the cited literature abstracts. The tables serve as a template for the expected data from relevant computational studies.

Methodologies and Protocols

The theoretical investigation of this compound's electronic structure employs a range of computational chemistry techniques. The choice of method and basis set is crucial for obtaining accurate results that correlate well with experimental data.

Computational Protocols

-

Geometry Optimization: The initial step involves optimizing the molecular geometry of the different conformers (syn-anti and syn-gauche) to find the lowest energy structures. This is typically performed using methods like Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT) with a suitable basis set (e.g., 6-311++G).

-

Frequency Calculations: To confirm that the optimized structures are true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental results.

-

Transition State Search: To determine the energy barrier for conformational interconversion, a transition state search is conducted. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are often used. The identified transition state is verified by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the rotational motion.

-

Electronic Structure Analysis: Following geometry optimization, single-point energy calculations can be performed at a higher level of theory to obtain more accurate electronic properties. This includes the calculation of molecular orbitals (HOMO, LUMO), atomic charges (e.g., Mulliken population analysis), and the molecular dipole moment.

Key Methodologies Cited

-

MP2/6-311++G: This level of theory was used to reproduce the relative energies of the syn-anti and syn-gauche conformers and to calculate the barrier for their interconversion[1][2]. The MP2 method includes electron correlation effects, which are important for accurately describing non-covalent interactions that can influence conformational preferences. The 6-311++G basis set is a triple-zeta basis set with diffuse (++) and polarization (G) functions, providing flexibility for describing the electron distribution, especially in lone pairs and π-systems.

-

B3LYP-D3(BJ)/6-31+G: This DFT method was employed to investigate the reaction mechanism of this compound[3]. B3LYP is a popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The D3(BJ) term adds an empirical dispersion correction with Becke-Johnson damping, which is crucial for accurately modeling systems where van der Waals forces are significant. The 6-31+G basis set is a double-zeta basis set with diffuse (+) and polarization (**) functions.

References

The Duality of Ethyl Cyanoformate: A Technical Guide to its Reactivity with Nucleophiles and Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Ethyl cyanoformate (EtO(CO)CN) is a versatile and highly reactive reagent in organic synthesis, prized for its dual electrophilic and nucleophilic character. This technical guide provides an in-depth exploration of its reactivity profile, offering a valuable resource for chemists engaged in the design and execution of complex molecular architectures, particularly in the realm of drug discovery and development. The strategic application of this compound can provide efficient access to a diverse array of functionalized molecules, including heterocycles, α-keto esters, and cyanohydrin derivatives.

Reactivity with Nucleophiles

This compound possesses two primary electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon of the ester and the carbon atom of the nitrile group. The regioselectivity of the attack is highly dependent on the nature of the nucleophile, the reaction conditions, and the presence of catalysts.

Acyl Substitution at the Carbonyl Carbon

Strong nucleophiles, such as Grignard reagents and organolithium compounds, preferentially attack the highly electrophilic carbonyl carbon, leading to the formation of α-keto esters. This reactivity provides a valuable method for the synthesis of these important building blocks.

Table 1: Synthesis of α-Keto Esters via Reaction with Organometallic Reagents

| Organometallic Reagent | Product | Yield (%) | Reference |

| Phenylmagnesium bromide | Ethyl benzoylformate | 89 | [1] |

| Phenyllithium | Ethyl benzoylformate | 36 | [1] |

Experimental Protocol: Synthesis of Ethyl Benzoylformate [1]

To a solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) at -20 °C under an inert atmosphere is added phenylmagnesium bromide (1.05 equiv.) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford ethyl benzoylformate.

Nucleophilic Addition to the Nitrile Group

In the presence of suitable catalysts or with specific nucleophiles, the nitrile group of this compound can act as the primary site of electrophilicity.

This compound is an effective dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles, such as pyridinium (B92312) ylides. This methodology is particularly useful for the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines, which are prevalent scaffolds in medicinal chemistry.[2][3] The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (TEA), to generate the ylide in situ.

Table 2: Synthesis of Imidazo[1,2-a]pyridines via [3+2] Cycloaddition

| Pyridinium Salt Substituent | Product Yield (%) | Reference |

| 3,5-Difluoro | 98 | |

| 3,5-Dichloro | 99 | |

| 4-Cyano | 85 | |

| 4-Methyl | 40 (side product) |

Experimental Protocol: General Procedure for the Synthesis of Imidazo[1,2-a]pyridines [2]

A mixture of the corresponding pyridinium salt (1.0 equiv.) and triethylamine (1.5 equiv.) in acetonitrile (B52724) is stirred at room temperature for 30 minutes. This compound (1.5 equiv.) is then added, and the reaction mixture is heated to reflux for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine (B132010) derivative.

Caption: Experimental workflow for the synthesis of imidazo[1,2-a]pyridines.

This compound serves as a convenient and less toxic source of cyanide for the cyanation of various electrophiles. This transformation is typically catalyzed by Lewis acids or bases.

-

Cyanation of Carbonyl Compounds: In the presence of a catalytic amount of a Lewis base such as 4-(dimethylamino)pyridine (DMAP), this compound reacts with aldehydes and ketones to furnish cyanohydrin carbonates in high yields.[4][5]

Table 3: DMAP-Catalyzed Cyanation of Carbonyl Compounds

| Carbonyl Compound | Product Yield (%) | Reference |

| Benzaldehyde (B42025) | 94 | [4] |

| 4-Methoxybenzaldehyde | 95 | [4] |

| Cyclohexanone | 85 | [5] |

-

Cyanation of Activated Olefins: The conjugate addition of cyanide from this compound to activated olefins, such as α,β-unsaturated ketones, can be achieved using catalytic systems, for instance, those based on titanium(IV). These reactions often proceed with high yields and can be rendered enantioselective with the use of chiral ligands.[6][7]

Table 4: Titanium-Catalyzed Cyanation of Activated Olefins

| Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (E)-N-(4-methoxybenzylidene)acetamide | 97 | 94 | [7] |

| (E)-N-(4-nitrobenzylidene)acetamide | 95 | 92 | [7] |

Experimental Protocol: DMAP-Catalyzed Cyanation of Benzaldehyde [4]

To a mixture of benzaldehyde (1.0 mmol) and 4-(dimethylamino)pyridine (DMAP) (0.1 mmol) is added this compound (1.2 mmol) at room temperature. The reaction mixture is stirred for the appropriate time as monitored by TLC. Upon completion, the mixture is directly purified by column chromatography on silica gel to afford the corresponding cyanohydrin carbonate.

Caption: Proposed mechanism for DMAP-catalyzed cyanation.

Reaction with Other Nucleophiles

-

Amines: The reaction of this compound with aromatic amines in the presence of an acid catalyst, such as hydrogen chloride in acetic acid, provides a facile route to N-substituted amidinoformic acids.[8][9]

-

Thiols: While less common, the reaction of this compound with thiols can be envisioned to proceed via attack at the carbonyl carbon to yield thiocarbamates, although direct synthetic protocols are not as widely reported as for other nucleophiles.[10]

Reactivity with Electrophiles

The lone pairs of electrons on the oxygen and nitrogen atoms of this compound allow it to act as a nucleophile in the presence of strong electrophiles.

Lewis Acid Catalysis

Lewis acids, such as aluminum chloride (AlCl₃), can coordinate to the carbonyl oxygen or the nitrile nitrogen of this compound. This coordination enhances the electrophilicity of the molecule, facilitating reactions with weak nucleophiles. For example, the AlCl₃-promoted reaction of this compound with 2,5-dimethylfuran (B142691) leads to a mixture of addition and substitution products.[11]

Reaction with Arylboronic Acids

In the presence of a rhodium catalyst, this compound reacts with arylboronic acids to produce α-keto esters. This reaction proceeds via the selective addition of an arylrhodium(I) species to the cyano group, highlighting a unique mode of reactivity where the nitrile acts as the electrophilic site for an organometallic nucleophile.[1]

Caption: Overview of this compound's dual reactivity.

Conclusion

This compound is a powerful and multifaceted reagent with a rich and varied reaction chemistry. Its ability to react as both an electrophile and a nucleophile, depending on the reaction partner and conditions, makes it a valuable tool in the synthesis of a wide range of organic molecules. For professionals in drug development and chemical research, a thorough understanding of the reactivity of this compound opens up numerous possibilities for the efficient construction of novel and complex molecular entities. The experimental protocols and data presented in this guide serve as a practical starting point for the exploration and application of this versatile building block.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

Methodological & Application

Application Notes: Ethyl Cyanoformate as a Cyanating Agent for Activated Olefins

For Researchers, Scientists, and Drug Development Professionals

Ethyl cyanoformate (EtO(CO)CN) serves as an effective and versatile cyanating agent for the conjugate addition to activated olefins, providing a valuable route to a variety of functionalized nitrile-containing compounds. This method is particularly significant in the synthesis of complex molecules and pharmaceutical intermediates. The reaction typically proceeds via a Michael addition mechanism, where a cyanide anion, generated in situ from this compound, attacks the β-position of an electron-deficient olefin.

Key Advantages:

-

Milder Cyanide Source: Compared to highly toxic reagents like HCN or alkali metal cyanides, this compound is a more manageable and safer source of the cyanide nucleophile.

-

Catalytic Control: The reaction can be efficiently catalyzed, enabling control over reactivity and selectivity. Titanium-based catalysts, in particular, have been successfully employed.

-

Asymmetric Synthesis: A significant application lies in asymmetric catalysis, allowing for the stereoselective synthesis of chiral β-cyano carbonyl compounds. The use of chiral ligands in conjunction with a metal catalyst, such as a modular titanium catalyst, can lead to high yields and enantiomeric excess (ee).[1][2][3][4][5]

-

Solvent-Free Conditions: In some methodologies, the reaction can be performed under solvent-free (neat) conditions, which is advantageous from both an environmental and process chemistry perspective.[1][2]

Applications in Drug Development:

The resulting β-cyano carbonyl compounds are valuable synthetic intermediates. For instance, they can be readily transformed into enantioenriched γ-aminobutyric acid (GABA) derivatives, which are an important class of molecules in medicinal chemistry due to their neurotransmitter activity.[1][2]

Reaction Mechanism and Workflow

The asymmetric cyanation of an activated olefin using this compound with a modular titanium catalyst generally follows the pathway and workflow outlined below.

Caption: Proposed reaction mechanism for the titanium-catalyzed asymmetric cyanation.

Caption: General experimental workflow for the cyanation of activated olefins.

Quantitative Data Summary

The following table summarizes representative results for the asymmetric cyanation of various diethyl alkylidenemalonates with this compound, catalyzed by a modular titanium catalyst system.

| Entry | Substrate (R Group) | Time (h) | Yield (%) | ee (%) |

| 1 | Phenyl | 24 | 97 | 92 |

| 2 | 4-Methylphenyl | 24 | 96 | 93 |

| 3 | 4-Methoxyphenyl | 24 | 95 | 94 |

| 4 | 4-Chlorophenyl | 36 | 98 | 91 |

| 5 | 2-Chlorophenyl | 48 | 92 | 88 |

| 6 | Naphthyl | 36 | 95 | 90 |

| 7 | Cinnamyl | 48 | 85 | 85 |

| 8 | Cyclohexyl | 72 | 82 | 80 |

Note: The data presented is representative and compiled from literature abstracts. Actual results may vary based on specific experimental conditions.

Experimental Protocols

The following is a generalized experimental protocol based on literature descriptions for the asymmetric cyanation of activated olefins.

Materials:

-

Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

-

Chiral biphenol ligand (e.g., (R)-3,3'-disubstituted-1,1'-bi-2-naphthol derivative)

-

Cinchonidine

-

Activated olefin (e.g., diethyl benzylidenemalonate)

-

This compound

-

Anhydrous solvent (if required, though often performed neat)

-

Standard workup and purification reagents (e.g., hydrochloric acid, ethyl acetate, sodium sulfate, silica (B1680970) gel)

Procedure:

-

Catalyst Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), the chiral biphenol ligand (0.1 mmol) and cinchonidine (0.1 mmol) are dissolved in an anhydrous solvent (if used). Titanium(IV) isopropoxide (0.1 mmol) is then added, and the mixture is stirred at room temperature for a specified period to allow for the in situ formation of the chiral titanium catalyst.

-

Reaction Initiation: The activated olefin (1.0 mmol) is added to the catalyst mixture.

-

Addition of Cyanating Agent: this compound (1.2 mmol) is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at the specified temperature (e.g., 0 °C to room temperature) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction is quenched with a dilute solution of hydrochloric acid. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired β-cyano carbonyl compound.

-

Analysis: The structure of the product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR). The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).

Disclaimer: This protocol is a generalized representation. For precise and reproducible results, it is imperative to consult the specific details provided in the primary literature, including the exact ligand structure, catalyst loading, reaction times, and temperatures. The inaccessibility of the full experimental details from the cited literature necessitates this generalized approach.

References

Application Notes and Protocols: DMAP-Catalyzed Cyanation of Carbonyl Compounds with Ethyl Cyanoformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of cyanohydrins and their derivatives is a fundamental transformation in organic synthesis, providing versatile intermediates for the preparation of α-hydroxy acids, α-amino acids, and other valuable compounds. The use of ethyl cyanoformate as a cyanide source in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) offers a mild, efficient, and metal-free approach for the cyanation of a wide range of aldehydes and ketones. This method leads to the formation of stable cyanohydrin ethyl carbonates in excellent yields. This document provides detailed application notes and experimental protocols for this transformation.

Reaction Principle